Lenacapavir

Description

This compound is a drug that has been approved by the U.S. Food and Drug Administration (FDA) under the brand name Sunlenca for the treatment of HIV. This compound is also being studied as an investigational drug to prevent HIV infection.

This compound belongs to a group of HIV drugs called capsid inhibitors. Capsid inhibitors interfere with HIV capsid, a protein shell that protects HIV’s genetic material and enzymes needed for replication. Capsid inhibitors can disrupt HIV capsid during multiple stages of the viral life cycle. This prevents HIV from multiplying and can reduce the amount of HIV in the body.

This compound may work against HIV strains that are resistant to other HIV drugs.

HIV/AIDS remains an area of concern despite the introduction of numerous successful therapies, mainly due to the emergence of multidrug resistance and patient difficulty in adhering to treatment regimens. This compound is a first-in-class capsid inhibitor that demonstrates picomolar HIV-1 inhibition as a monotherapy in vitro, little to no cross-resistance with existing antiretroviral agents, and extended pharmacokinetics with subcutaneous dosing. this compound was first globally approved on August 22, 2022 by the European Commission to treat adults with multi-drug resistant HIV infection. On December 22, 2022, it was also approved by the FDA.

This compound is a Human Immunodeficiency Virus 1 Capsid Inhibitor. The mechanism of action of this compound is as a HIV Capsid Inhibitor, and Cytochrome P450 3A Inhibitor, and P-Glycoprotein Inhibitor, and Breast Cancer Resistance Protein Inhibitor.

See also: this compound Sodium (active moiety of).

Properties

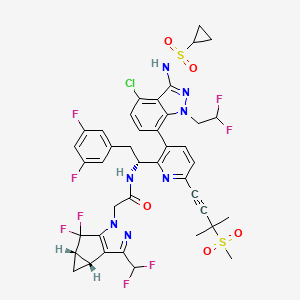

IUPAC Name |

N-[(1S)-1-[3-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2S,4R)-5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H32ClF10N7O5S2/c1-36(2,63(3,59)60)10-9-21-5-6-22(23-7-8-26(40)30-32(23)57(17-37(43,44)45)54-35(30)55-64(4,61)62)31(51-21)27(13-18-11-19(41)14-20(42)12-18)52-28(58)16-56-34-29(33(53-56)39(48,49)50)24-15-25(24)38(34,46)47/h5-8,11-12,14,24-25,27H,13,15-17H2,1-4H3,(H,52,58)(H,54,55)/t24-,25+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYXUCLEHAUSDY-WEWMWRJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=NC(=C(C=C1)C2=C3C(=C(C=C2)Cl)C(=NN3CC(F)(F)F)NS(=O)(=O)C)C(CC4=CC(=CC(=C4)F)F)NC(=O)CN5C6=C(C7CC7C6(F)F)C(=N5)C(F)(F)F)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C#CC1=NC(=C(C=C1)C2=C3C(=C(C=C2)Cl)C(=NN3CC(F)(F)F)NS(=O)(=O)C)[C@H](CC4=CC(=CC(=C4)F)F)NC(=O)CN5C6=C([C@H]7C[C@H]7C6(F)F)C(=N5)C(F)(F)F)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H32ClF10N7O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

968.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2189684-44-2 | |

| Record name | Lenacapavir [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2189684442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lenacapavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15673 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LENACAPAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9A0O6FB4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Lenacapavir on the HIV-1 Capsid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenacapavir (LEN), a first-in-class capsid inhibitor, represents a significant advancement in the treatment of multidrug-resistant HIV-1. Its novel mechanism of action targets the HIV-1 capsid protein (CA), a critical component involved in multiple stages of the viral lifecycle. This technical guide provides a comprehensive overview of this compound's interaction with the HIV-1 capsid, detailing its binding characteristics, the functional consequences of this interaction, and the experimental methodologies used to elucidate these mechanisms. By disrupting the delicate balance of capsid stability required for successful infection, this compound effectively inhibits viral replication through a multi-faceted approach, offering a potent and long-acting therapeutic option.

Introduction to the HIV-1 Capsid as a Therapeutic Target

The HIV-1 capsid is a conical protein shell composed of approximately 1,500 capsid protein (p24) subunits, which assemble into a lattice of hexamers and pentamers.[1] This structure encases the viral genome and essential enzymes, playing a pivotal role in both early and late stages of the HIV-1 replication cycle.[2][3] Its functions include protecting the viral contents from cellular defenses, trafficking the viral genome to the nucleus, and facilitating nuclear import.[1][2] The capsid's structural integrity and its timely disassembly (uncoating) are critical for successful reverse transcription and integration of the viral DNA into the host genome.[1][4] Furthermore, the capsid protein is also integral to the assembly of new virions.[2][5] The multifaceted and essential nature of the capsid makes it an attractive target for antiretroviral therapy.[6]

This compound's Binding Site and Interaction with the Capsid Lattice

This compound binds to a hydrophobic pocket at the interface of two adjacent capsid protein subunits within a hexamer.[2][4][6][7][8] This binding site, often referred to as the "FG-binding pocket," is critical for capsid stability and its interactions with host cell factors.[4] Structural studies have revealed that this compound interacts with specific residues, including N74 of the N-terminal domain of one hexamer subunit and K70 and N183 of the C-terminal domain of a neighboring subunit.[2] This interaction over-stabilizes the capsid lattice, a phenomenon often described as "hyperstabilization."[1][5][9]

Dual Mechanism of Action: Disruption of Core Integrity and Lattice Stabilization

A key aspect of this compound's mechanism is its dual effect on the HIV-1 core. While it stabilizes the overall capsid lattice, it paradoxically leads to a disruption of the core's integrity.[4][6][7][8][10][11] This means that while the protein-protein interactions within the lattice are strengthened, the overall structure can become brittle and prone to premature rupture.[12] This disruption prevents the orderly process of uncoating, which is essential for the release of the viral genome at the appropriate time and location within the host cell.[1][4]

Impact on Early Stages of the HIV-1 Lifecycle

This compound's primary impact is on the early stages of HIV-1 infection. By binding to the capsid, it interferes with several critical steps:

-

Nuclear Import: this compound-treated viral cores are able to dock at the nuclear envelope but fail to enter the nucleus.[4][6][10][11] This suggests that the altered capsid structure induced by the drug impairs the necessary interactions with the nuclear pore complex that mediate entry.

-

Uncoating and Reverse Transcription: The hyperstabilization of the capsid lattice prevents the timely and coordinated disassembly of the core.[1][9] This premature breakage or altered uncoating process exposes the viral genetic material to the hostile cytoplasmic environment and disrupts reverse transcription.[12]

Impact on Late Stages of the HIV-1 Lifecycle

This compound also affects the late stages of viral replication:

-

Virion Assembly and Maturation: During the formation of new virus particles, this compound's presence leads to the assembly of aberrant or malformed capsids.[2][12][13] It accelerates the assembly process, which can introduce errors and result in non-infectious virions.[12][13]

The multifaceted impact of this compound across the HIV-1 lifecycle is visually summarized in the following diagram.

References

- 1. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 4. pnas.org [pnas.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound disrupts HIV-1 core integrity while stabilizing the capsid lattice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound disrupts HIV-1 core integrity while stabilizing the capsid lattice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | eLife [elifesciences.org]

- 10. [PDF] this compound disrupts HIV-1 core integrity while stabilizing the capsid lattice | Semantic Scholar [semanticscholar.org]

- 11. pnas.org [pnas.org]

- 12. Research reveals how this compound pushes HIV capsid to breaking point | News | The Microbiologist [the-microbiologist.com]

- 13. biorxiv.org [biorxiv.org]

Lenacapavir's High-Affinity Binding to the HIV-1 Capsid Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of lenacapavir's potent antiviral activity: its high-affinity binding to the HIV-1 capsid protein (CA). As a first-in-class capsid inhibitor, this compound presents a novel mechanism of action, interfering with multiple essential stages of the viral lifecycle.[1][2][3] This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies for its characterization, and visual representations of its mechanism and experimental workflows.

Quantitative Analysis of this compound-Capsid Binding Affinity

This compound demonstrates exceptional potency against HIV-1, largely attributed to its strong and specific binding to the viral capsid.[4] The following tables summarize the key quantitative metrics that define this interaction, including equilibrium dissociation constants (KD), association (kon) and dissociation (koff) rate constants, and effective concentrations (EC50) in various cellular contexts.

Table 1: In Vitro Antiviral Activity of this compound

| Cell Type | HIV-1 Strain/Isolate | Parameter | Value (pM) |

| MT-4 cells | Wild-Type | EC50 | 105[5] |

| Human CD4+ T cells | Wild-Type | EC50 | 32[4][5] |

| Macrophages | Wild-Type | EC50 | 56[2] |

| 23 Clinical Isolates | Various | EC50 Range | 20 - 160[5] |

| HIV-2 Isolates | - | EC50 | 885[2][5] |

Table 2: Binding Kinetics of this compound to HIV-1 CA Hexamers (Wild-Type vs. Resistant Mutants)

| CA Variant | KD (nM) | kon (105 M-1s-1) | koff (10-3 s-1) | Fold Change in KD vs. WT |

| Wild-Type (WT) | 0.24 | 1.2 | 0.29 | - |

| Q67H | 1.2 | 1.1 | 0.13 | ~5-fold reduction[6] |

| N74D | 4.7 | 0.5 | 2.4 | ~20-fold decrease[6] |

| Q67H/N74D | 35.7 | 0.4 | 14.3 | ~150-fold reduced[6] |

Data derived from Surface Plasmon Resonance (SPR) experiments.[6]

Table 3: Comparative Binding Affinities of this compound

| Target | Parameter | Value |

| Cross-linked CA hexamers | KD | ~200 pM[7] |

| CA monomers | KD | ~2 nM[7] |

Mechanism of Action: A Multi-faceted Disruption of the Viral Lifecycle

This compound's primary mechanism of action involves binding directly to a conserved hydrophobic pocket at the interface between two adjacent capsid protein subunits within the hexameric lattice.[5][7][8] This interaction hyper-stabilizes the capsid core, interfering with critical processes at multiple stages of the HIV-1 replication cycle.[1][9][10]

-

Early Stage Inhibition: During the early phase of infection, this compound's stabilization of the capsid prevents its proper disassembly (uncoating).[8][9] This interferes with reverse transcription, nuclear import of the pre-integration complex, and subsequent integration of the viral DNA into the host genome.[6][10] The drug's binding can also disrupt the interaction of the capsid with host factors essential for nuclear import, such as Nup153 and CPSF6.[11]

-

Late Stage Inhibition: In the late stages of the viral lifecycle, this compound disrupts the assembly of new virions.[5] It interferes with the proper formation of the capsid core, leading to the production of non-infectious, morphologically aberrant virus particles.[12][13]

Figure 1: this compound's multi-stage inhibition of the HIV-1 lifecycle.

Experimental Protocols for Binding Affinity Determination

The quantitative data presented in this guide are primarily derived from biophysical and cell-based assays. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It was employed to determine the association and dissociation rate constants of this compound binding to HIV-1 capsid hexamers.[6]

Experimental Workflow:

-

Protein Immobilization:

-

Recombinant, cross-linked HIV-1 CA hexamers (wild-type and mutant variants) are immobilized on a sensor chip surface (e.g., a CM5 chip). This creates a stable surface for interaction analysis.

-

-

Analyte Injection:

-

Solutions of this compound at various concentrations (e.g., ranging from 0.078 µM to 2.5 µM) are flowed over the sensor chip surface.[6]

-

-

Association Phase:

-

As this compound binds to the immobilized CA hexamers, the change in the refractive index at the sensor surface is monitored in real-time, generating an association curve.

-

-

Dissociation Phase:

-

Following the association phase, a buffer solution without this compound is flowed over the chip, causing the bound this compound to dissociate. The decay in the signal is monitored to generate a dissociation curve.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of response units versus time) are fitted to a simple kinetic model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[6]

-

Figure 2: Workflow for SPR analysis of this compound-capsid binding.

Cell-Based Antiviral Assays

Cell-based assays are crucial for determining the effective concentration of a drug in a more biologically relevant context.

General Protocol for EC50 Determination:

-

Cell Culture:

-

Drug Treatment:

-

Cells are pre-incubated with serial dilutions of this compound.

-

-

Viral Infection:

-

The treated cells are then infected with a known amount of HIV-1.

-

-

Incubation:

-

The infected cells are incubated for a period that allows for viral replication (typically several days).

-

-

Quantification of Viral Replication:

-

The extent of viral replication is measured using various methods, such as:

-

p24 Antigen ELISA: Quantification of the viral capsid protein p24 in the cell culture supernatant.

-

Reporter Gene Assay: Use of reporter viruses (e.g., expressing luciferase or GFP) where the reporter signal is proportional to the level of infection.

-

-

-

Data Analysis:

-

The data are plotted as the percentage of viral inhibition versus the drug concentration. A dose-response curve is generated, and the EC50 value (the concentration of the drug that inhibits 50% of viral replication) is calculated.

-

Conclusion

This compound's exceptional potency is firmly rooted in its high-affinity and specific binding to the HIV-1 capsid protein. The picomolar to low nanomolar binding affinities, coupled with its unique multi-stage mechanism of action, underscore its significance as a groundbreaking antiretroviral agent. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and the development of next-generation capsid inhibitors. The detailed quantitative data and experimental workflows presented herein serve as a valuable resource for researchers dedicated to advancing HIV-1 therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. natap.org [natap.org]

- 3. Pharmacological outlook of this compound: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of this compound: First-in-Class Twice-Yearly Capsid Inhibitor for HIV‑1 Treatment and Pre-exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highlights on the Development, Related Patents, and Prospects of this compound: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection [mdpi.com]

- 6. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The primary mechanism for highly potent inhibition of HIV-1 maturation by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. This compound-induced Lattice Hyperstabilization is Central to HIV-1 Capsid Failure at the Nuclear Pore Complex and in the Cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. journals.asm.org [journals.asm.org]

- 12. The primary mechanism for highly potent inhibition of HIV-1 maturation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. infezmed.it [infezmed.it]

A Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Lenacapavir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenacapavir (sold under the brand name Sunlenca) is a first-in-class, long-acting antiretroviral medication for the treatment and prevention of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2][3] As a selective inhibitor of the HIV-1 capsid protein, it presents a novel mechanism of action that disrupts multiple, essential steps in the viral lifecycle.[2][3] This document provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of this compound, details the experimental methodologies used to characterize the agent, and presents visualizations of its mechanism and associated experimental workflows.

Pharmacodynamics

Mechanism of Action

This compound is a potent, multistage inhibitor of HIV-1 replication that targets the viral capsid, a protein shell that encloses the viral RNA and essential enzymes.[3][4] Unlike previous antiretrovirals that target viral enzymes, this compound binds directly to the interface between capsid protein (p24) subunits.[1][2] This interaction interferes with several critical stages of the HIV-1 lifecycle:

-

Capsid-Mediated Nuclear Import: In the early stages of infection, this compound stabilizes the capsid, preventing the proper release of its contents and blocking the transport of the viral pre-integration complex into the host cell nucleus.[1][2] It competitively interrupts the capsid's necessary interactions with host cell proteins like CPSF6 and Nup153, which are essential for nuclear entry.[5]

-

Virus Assembly and Release: In the late stages, this compound interferes with the assembly of new virions.[2] It disrupts the rate at which capsid subunits associate, leading to the formation of improperly shaped or aberrant capsids.[2][3]

-

Production of Capsid Proteins: The drug also reduces the production of new capsid protein subunits by interfering with Gag/Gag-Pol polyprotein functioning.[2]

This multi-faceted mechanism of action makes this compound a highly potent inhibitor of HIV-1 replication.[2][3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacological outlook of this compound: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. natap.org [natap.org]

- 4. SUNLENCA® (this compound) Mechanism of Action | HCP Site [sunlencahcp.com]

- 5. go.drugbank.com [go.drugbank.com]

Lenacapavir's Impact on HIV-1 Pre-Integration Complex Nuclear Import: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenacapavir (LEN), a first-in-class, potent, long-acting HIV-1 capsid inhibitor, represents a significant advancement in antiretroviral therapy. Its unique mechanism of action targets the HIV-1 capsid protein (CA), interfering with multiple critical steps in the viral lifecycle. This technical guide provides an in-depth examination of this compound's primary effect on the early stages of infection: the inhibition of the nuclear import of the HIV-1 pre-integration complex (PIC). We will explore the molecular interactions, the paradoxical effects on capsid stability, and the ultimate blockade of nuclear entry. This document synthesizes quantitative data, details key experimental protocols, and provides visual representations of the underlying mechanisms and workflows to offer a comprehensive resource for the scientific community.

Introduction: The HIV-1 Capsid as a Therapeutic Target

The HIV-1 capsid is a conical fullerene-like structure composed of approximately 250 hexamers and 12 pentamers of the viral capsid (CA) protein.[1] Far from being a passive container, the capsid is a dynamic structure that orchestrates critical early-stage events of the viral lifecycle. Following viral fusion and entry into the cytoplasm, the capsid shields the viral genome and associated enzymes from host cell sensors and degradative pathways.[2][3] It also serves as a platform for interaction with various host factors that facilitate reverse transcription and trafficking towards the nucleus.[4]

A crucial step for HIV-1, a lentivirus, is the active transport of its genetic material across the nuclear envelope of non-dividing cells, such as macrophages.[5] This process is mediated by the intact or nearly intact viral capsid, which engages with components of the nuclear pore complex (NPC).[2] The precise timing of capsid disassembly, or "uncoating," is finely regulated and is thought to occur at or within the nuclear pore.[6] Given its central role, the HIV-1 capsid has emerged as a compelling target for antiretroviral drug development.[2][7]

This compound's Mechanism of Action at the Capsid Interface

This compound exerts its potent antiviral activity by binding to a conserved, hydrophobic pocket at the interface between two adjacent CA monomers within a hexamer.[4][7][8] This binding site is functionally significant as it is also the interaction site for essential host factors, namely Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (Nup153).[1][4][9][10]

-

Nup153: A component of the nuclear basket of the NPC, Nup153 is critical for the docking of the HIV-1 core at the nuclear pore and is essential for nuclear import in non-dividing cells.[1][10]

-

CPSF6: This host protein is involved in guiding the PIC within the nucleus towards transcriptionally active chromatin regions, which are preferential sites for integration.[9][10][11]

By binding to this shared pocket, this compound competitively inhibits the interaction between the HIV-1 capsid and these crucial host proteins.[1][10] This disruption is a key initial step in its mechanism of inhibiting nuclear import.

The Paradox of Hyperstabilization and Destabilization

A defining and somewhat paradoxical feature of this compound's mechanism is its dual effect on the capsid structure. While it binds and stabilizes the local protein-protein interactions within the CA lattice, this leads to a "hyperstabilization" of the overall structure.[12][13][14] This increased rigidity is detrimental, making the capsid brittle and prone to premature rupture.[12][15]

Studies have shown that LEN treatment leads to a dose-dependent loss of core integrity, often observed as breaks at the narrow end of the conical capsid, while simultaneously preserving the CA lattice structure.[8][16] This contrasts with another capsid inhibitor, PF-3450074 (PF74), which destabilizes the capsid lattice, leading to accelerated disassembly.[4][16][17] The consequence of this compound's action is an altered, often damaged, capsid that is unable to properly navigate the final steps of nuclear entry.[15] This hyperstabilization-induced loss of elasticity and integrity is a central element of its potent antiviral effect.[15]

Quantitative Analysis of this compound's Effects

The potency of this compound is evident in its low effective concentrations. The tables below summarize key quantitative data from various in vitro and cell-based assays.

Table 1: Antiviral Potency of this compound

| Parameter | Cell Type | Value | Reference(s) |

| EC50 (Early Stage) | Various (lymphoblastoid cells, PBMCs, CD4+ T-cells) | 23 - 190 pM | [1][7] |

| EC50 (Late Stage) | MT-4 cells | 439 pM | [7] |

| Therapeutic Index (CC50/EC50) | Human PBMCs | > 1,000,000 | [7] |

Table 2: Concentration-Dependent Effects on Nuclear Import and Capsid Integrity

| This compound Concentration | Effect | Cell Type | Reference(s) |

| 0.2 nM (5x EC50) | Inhibited nuclear import without disrupting core integrity. | HeLa cells | [17] |

| Sub-nanomolar | Blocks nuclear import. | - | [4] |

| ~10 nM | Mean occupancy at time of capsid breakage levels off at ~70%. | In vitro | |

| Substantially higher concentrations (~100 nM) | Can disrupt the conical structure during ingress and block reverse transcription. | - | [18] |

Experimental Protocols for Assessing Nuclear Import

The study of this compound's effect on HIV-1 nuclear import relies on a combination of advanced microscopy and molecular biology techniques. Below are detailed methodologies for key experiments.

Capsid Integrity and Stability Assay (Fluorescence Microscopy)

This assay distinguishes between the integrity of the viral core (i.e., its ability to retain its contents) and the stability of the CA lattice itself.

-

Objective: To simultaneously measure the effect of this compound on capsid content retention and CA lattice persistence.

-

Methodology:

-

Virus Preparation: Generate HIV-1 particles co-labeled with two fluorescent markers:

-

Cell Culture and Infection: Seed HeLa cells or other suitable cell lines on glass-bottom dishes. Infect cells with the dual-labeled virus.

-

Drug Treatment: Add this compound at various concentrations (e.g., 0.2 nM, 4 nM, 100 nM) at a timepoint post-infection where a significant number of cores have reached the nucleus (e.g., ~4 hours).[4]

-

Live-Cell Imaging: Acquire time-lapse images using a confocal microscope equipped with an environmental chamber (37°C, 5% CO2).[6] Track individual fluorescent spots corresponding to viral cores in the cytoplasm and nucleus.

-

Data Analysis: Quantify the number of cmGFP-positive and GFP-CA-positive particles over time. A particle that loses its cmGFP signal but retains its GFP-CA signal is considered a ruptured but structurally persistent capsid. Calculate the kinetics of cmGFP signal loss to determine the rate of capsid breakage.[16]

-

Quantitative PCR (qPCR) for Nuclear Import Assessment

This molecular assay indirectly quantifies nuclear import by measuring the abundance of viral DNA species that are synthesized in the nucleus.

-

Objective: To quantify the efficiency of nuclear import by measuring the levels of 2-LTR circles, a byproduct of failed integration that forms exclusively in the nucleus.

-

Methodology:

-

Infection and Drug Treatment: Infect target cells (e.g., CD4+ T-cells, macrophages) with HIV-1 in the presence or absence of a range of this compound concentrations.

-

Cell Lysis and DNA Extraction: At a specific time point post-infection (e.g., 24-48 hours), lyse the cells and extract total DNA.

-

qPCR Analysis: Perform real-time PCR using specific primers and probes designed to amplify:

-

Data Analysis: Calculate the ratio of 2-LTR circles to late reverse transcripts. A decrease in this ratio in this compound-treated samples compared to untreated controls indicates an inhibition of nuclear import.

-

ViewHIV Assay for Direct Visualization

This imaging approach allows for the simultaneous visualization of the viral capsid and its DNA genome within single cells.

-

Objective: To directly visualize the localization of capsid (CA) and viral DNA (vDNA) relative to the nucleus.

-

Methodology:

-

Infection: Synchronously infect cells (e.g., HeLa-T4 cells, primary macrophages) with the desired HIV-1 strain.[21]

-

Fixation and Permeabilization: At various times post-infection, fix the cells with paraformaldehyde and permeabilize them.

-

Probe Hybridization and Staining:

-

vDNA Detection: Use a probe set that specifically targets the HIV-1 gag gene, coupled with a branched DNA (bDNA) signal amplification system (e.g., ViewRNA).[21]

-

CA Detection: Perform immunofluorescence staining using a primary antibody against the HIV-1 p24 capsid protein, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: Use a DNA dye like DAPI to visualize the nucleus.

-

-

Confocal Microscopy: Acquire z-stack images using a confocal microscope.

-

Image Analysis: Use image analysis software to quantify the amount of CA and vDNA signal within the DAPI-defined nuclear volume versus the cytoplasm. A reduction in the nuclear-to-cytoplasmic ratio of these signals in the presence of this compound demonstrates a block in nuclear import.[21]

-

Visualizing the Mechanism and Workflows

Graphviz diagrams are provided below to illustrate the key pathways and experimental processes described.

Signaling Pathway: HIV-1 Nuclear Import and this compound's Interference

Caption: this compound competitively binds the HIV-1 capsid, blocking host factor interactions and preventing nuclear translocation.

Experimental Workflow: qPCR for Nuclear Import

References

- 1. Pharmacological outlook of this compound: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HIV Capsid Protein Genetic Diversity Across HIV-1 Variants and Impact on New Capsid-Inhibitor this compound [frontiersin.org]

- 3. Cell-free assays reveal that the HIV-1 capsid protects reverse transcripts from cGAS immune sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound disrupts HIV-1 core integrity while stabilizing the capsid lattice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Live-Cell Imaging of Early Steps of Single HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of this compound: First-in-Class Twice-Yearly Capsid Inhibitor for HIV‑1 Treatment and Pre-exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound disrupts HIV-1 core integrity while stabilizing the capsid lattice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prion-like low complexity regions enable avid virus-host interactions during HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Direct visualization of HIV-1 core nuclear import and its interplay with the nuclear pore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | eLife [elifesciences.org]

- 14. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | Sciety [sciety.org]

- 15. This compound-induced Lattice Hyperstabilization is Central to HIV-1 Capsid Failure at the Nuclear Pore Complex and in the Cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Analysis of Early Phase HIV-1 Replication and Integration Events by Using Real-time PCR [en.bio-protocol.org]

- 20. media.tghn.org [media.tghn.org]

- 21. Direct Visualization of HIV-1 Replication Intermediates shows that Viral Capsid and CPSF6 Modulate HIV-1 Intra-nuclear Invasion and Integration - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Development and In Vitro Efficacy of Lenacapavir: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenacapavir (LEN) is a pioneering, first-in-class inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid (CA) protein.[1][2][3] Its novel mechanism of action, which targets multiple stages of the viral lifecycle, distinguishes it from all previously approved antiretroviral agents.[1][3] This unique approach has resulted in exceptional potency against HIV-1, including strains resistant to existing drug classes.[1][4][5] This technical guide provides an in-depth summary of the preclinical and in vitro studies that have characterized this compound's pharmacology, antiviral activity, and resistance profile, offering a foundational understanding for professionals in the field of drug development.

Mechanism of Action: A Multi-Stage Attack on the HIV-1 Capsid

This compound exerts its antiviral effect by binding to a conserved, hydrophobic pocket at the interface between adjacent capsid protein monomers within the viral core.[4][6][7] This binding event has a dual, disruptive impact on the viral lifecycle, interfering with both early and late stages of replication.[4][5][8]

Early Stage Inhibition: In the early phase of infection, after the virus enters a host cell, this compound binding hyper-stabilizes the capsid lattice.[6][9][10] While it was initially thought this might "lock" the viral contents inside, studies have shown this stabilization makes the capsid brittle, leading to premature breakage and disassembly.[11][12] This disruption prevents the proper trafficking of the viral pre-integration complex to the nucleus and its subsequent import, thereby inhibiting reverse transcription and integration of viral DNA into the host genome.[1][10][13] this compound's binding directly interferes with the capsid's interaction with essential host factors like cleavage and polyadenylation specific factor 6 (CPSF6) and nucleoporin 153 (Nup153), which are critical for nuclear entry.[13][14]

Late Stage Inhibition: During the late phase of the viral lifecycle, this compound disrupts the assembly of new virions.[4][6] By interfering with the proper formation of new capsid cores, it leads to the production of aberrant, non-infectious viral particles.[1][6] This interference with the assembly of the Gag polyprotein is a key component of its late-stage activity.[4]

Data Presentation: In Vitro Antiviral Activity and Resistance

The in vitro profile of this compound is characterized by extraordinary potency and a favorable resistance barrier. The following tables summarize the key quantitative data from preclinical studies.

Table 1: Antiviral Potency of this compound in Various Cell Types

| Cell Type | HIV-1 Strain/Isolate | EC₅₀ (pM) | Reference |

| MT-4 Cells | HIV-1 (Lab Strain) | 105 (mean) | [1][2][4] |

| Primary Human CD4+ T-cells | HIV-1 | 32 (mean) | [2][4][15] |

| Primary Human Macrophages | HIV-1 | 56 (mean) | [2][15][16] |

| Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 | 30 - 190 (range) | [1] |

| HEK293T Cells | Clinical Isolates (Subtypes A, B, C, D, G, H, AE, AG, BF) | 240 (mean) | [2] |

| Various Cell Lines | HIV-2 Isolates | 885 | [2][15] |

| CEM-NKR-CCR5-Luc Cells | HIV-2 | 2400 | [17] |

EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.

Table 2: Cytotoxicity and Therapeutic Index

| Cell Line | CC₅₀ | Therapeutic Index (SI = CC₅₀/EC₅₀) | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | > 50,000,000 pM | > 1,000,000 | [4] |

CC₅₀ (50% cytotoxic concentration): The concentration of a substance that is toxic to 50% of the cells.[18] The Selectivity Index (SI) is a ratio that measures the window between cytotoxicity and antiviral activity.[18]

Table 3: In Vitro Resistance Profile of this compound

| Capsid Mutation | Fold Change in EC₅₀ | Viral Fitness/Replication Capacity | Reference |

| L56I | - | Reduced | [19] |

| M66I | >1000 | Low (2-6%) | [19][20] |

| Q67H | ~5-7 | Reduced | [13][19] |

| K70N | - | Reduced | [19] |

| N74D/S | - | Reduced | [19] |

| T107N | - | Reduced | [19] |

In vitro resistance selection studies have identified several key mutations in the HIV-1 capsid protein that confer reduced susceptibility to this compound.[19][20] Importantly, these mutations often come at the cost of reduced viral fitness and replication capacity.[19][21] this compound maintains full activity against viral isolates with resistance mutations to other major antiretroviral classes, indicating no cross-resistance.[1][2][17]

Experimental Protocols

The characterization of this compound's in vitro properties relies on a suite of specialized assays. Below are the methodologies for key experiments.

Multi-Cycle Antiviral Activity Assay (MT-4 Cell-Based)

This assay determines the EC₅₀ of this compound against replicating HIV-1 in a T-cell line.

-

Cell Line: MT-4 cells, a human T-cell leukemia line highly susceptible to HIV-1 infection.

-

Procedure:

-

MT-4 cells are seeded in 96-well plates.

-

A serial dilution of this compound is prepared and added to the wells.

-

A standardized amount of HIV-1 (e.g., strain IIIB) is added to infect the cells.

-

The plates are incubated for 4-5 days to allow for multiple rounds of viral replication.

-

Cell viability is measured using a colorimetric assay (e.g., MTT or XTT), which quantifies the cytopathic effect of the virus.

-

The EC₅₀ value is calculated as the concentration of this compound that inhibits the HIV-1-induced cell killing by 50% compared to untreated virus-infected controls.

-

In Vitro Resistance Selection Assay

This experiment identifies mutations that arise under drug pressure, conferring resistance.

-

Procedure:

-

HIV-1 is cultured in T-cells (e.g., MT-2 cells) in the presence of an initial, sub-optimal concentration of this compound.[22][23]

-

The culture is monitored for signs of viral replication (viral breakthrough).

-

Once viral replication is detected, the virus-containing supernatant is harvested and used to infect fresh cells with a progressively increasing concentration of this compound.[22]

-

This process is repeated for multiple passages (e.g., up to 46-105 days).[22][23]

-

After viral breakthrough at higher drug concentrations, the viral genome is sequenced, specifically the gag gene encoding the capsid protein, to identify mutations.[22][23]

-

The identified mutations are then introduced into a wild-type virus using site-directed mutagenesis to confirm their role in resistance and to quantify the fold-change in EC₅₀.[20][21]

-

Capsid Stability and Integrity Assays (Single-Molecule Imaging)

These advanced imaging techniques directly visualize the effect of this compound on individual viral cores.

-

Methodology:

-

HIV-1 cores are produced and fluorescently labeled. Two common methods are:

-

Isolated viral cores are treated with varying concentrations of this compound.

-

Single-particle fluorescence microscopy is used to observe individual cores over time.

-

The loss of the cmGFP signal indicates a breach in core integrity (rupture), while the persistence of the GFP-CA signal indicates that the lattice itself remains stable, even if broken.[10][11]

-

These assays have demonstrated that this compound induces a dose-dependent loss of the content marker while preserving the capsid lattice signal, confirming that it breaks the core while stabilizing the lattice structure.[10][11]

-

In Vitro Combination Studies

This compound's unique mechanism of action suggests a low potential for cross-resistance with existing antiretrovirals.[8][14][24] In vitro studies combining this compound with other long-acting agents, such as islatravir (NRTTI), rilpivirine (NNRTI), and cabotegravir (INSTI), have been performed. These dose-response matrix analyses, evaluated using models like Loewe additivity and Bliss independence, generally predict additive, rather than synergistic or antagonistic, inhibition.[25] This supports its development for use in combination therapies.[25]

Conclusion

The comprehensive in vitro characterization of this compound has established it as an exceptionally potent antiretroviral agent with a novel, multi-stage mechanism of action targeting the HIV-1 capsid.[1][4] Its picomolar efficacy across diverse cell types and HIV-1 subtypes, coupled with a high barrier to resistance and lack of cross-resistance with other drug classes, underscores its significant clinical potential.[1][2][23] The detailed experimental protocols and quantitative data generated from these preclinical studies have provided a robust foundation for its successful clinical development and approval for treating multidrug-resistant HIV-1 infection.[5][7]

References

- 1. Pharmacological outlook of this compound: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. natap.org [natap.org]

- 3. Pharmacological outlook of this compound: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of this compound: First-in-Class Twice-Yearly Capsid Inhibitor for HIV‑1 Treatment and Pre-exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. natap.org [natap.org]

- 6. The primary mechanism for highly potent inhibition of HIV-1 maturation by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. gilead.com [gilead.com]

- 9. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound disrupts HIV-1 core integrity while stabilizing the capsid lattice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | eLife [elifesciences.org]

- 12. drugtargetreview.com [drugtargetreview.com]

- 13. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Highlights on the Development, Related Patents, and Prospects of this compound: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 19. dovepress.com [dovepress.com]

- 20. researchgate.net [researchgate.net]

- 21. Phenotypic resistance to this compound and monotherapy efficacy in a proof-of-concept clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. sti.bmj.com [sti.bmj.com]

- 23. Emergence of in-vitro resistance to this compound is similar across HIV-1 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Gilead Joins Partners for Delivery of First Shipments of Breakthrough Twice-yearly this compound for HIV Prevention to Sub-Saharan Africa - BioSpace [biospace.com]

- 25. researchgate.net [researchgate.net]

Lenacapavir's Antiviral Spectrum Against Diverse HIV-1 Subtypes: A Technical Guide

This technical guide provides an in-depth analysis of the antiviral activity of lenacapavir, a first-in-class HIV-1 capsid inhibitor, against a wide array of HIV-1 subtypes. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's potency, the experimental methodologies used for its evaluation, and a visualization of its mechanism of action and experimental workflows.

Introduction to this compound

This compound is a novel antiretroviral agent that targets the HIV-1 capsid protein (p24), interfering with multiple essential steps of the viral replication cycle.[1][2][3][4][5][6] Its unique mechanism of action, which involves binding to the interface between capsid protein subunits, disrupts capsid-mediated nuclear uptake of proviral DNA, virus assembly and release, and the formation of the capsid core.[1][3][6] This distinct mechanism means that mutations conferring resistance to other antiretroviral classes do not affect this compound's efficacy.[1][2]

Antiviral Spectrum of this compound Against Diverse HIV-1 Subtypes

This compound has demonstrated potent antiviral activity across a broad range of HIV-1 subtypes, with picomolar to low nanomolar efficacy. In vitro studies have confirmed its activity against clinical isolates of subtypes A, A1, AE, AG, B, BF, C, D, G, and H.[2]

Table 1: In Vitro Antiviral Activity of this compound Against Diverse HIV-1 Subtypes

| HIV-1 Subtype | Cell Line | EC50 (pM) | EC50 (nM) | Fold Change vs. Wild-Type | Reference |

| A1 | HEK293T | - | 0.15 - 0.36 | Not specified | [2] |

| AE | HEK293T | - | 0.15 - 0.36 | Not specified | [2] |

| AG | HEK293T | - | 0.15 - 0.36 | Not specified | [2] |

| B | HEK293T | - | 0.15 - 0.36 | Not specified | [2] |

| B | MT-4 | 105 | 0.105 | Not applicable | [7] |

| C | HEK293T | - | 0.15 - 0.36 | Not specified | [2] |

| D | HEK293T | - | 0.15 - 0.36 | Not specified | [2] |

| F1 | HEK293T | - | 0.15 - 0.36 | Not specified | [2] |

| G | HEK293T | - | 0.15 - 0.36 | Not specified | [2] |

| H | HEK293T | - | 0.15 - 0.36 | Not specified | [2] |

| Clinical Isolates (various) | HEK293T | - | Mean: 0.24 | Not specified | [2] |

| Wild-Type (across subtypes) | Not specified | 21 - 115 | 0.021 - 0.115 | Not applicable | [8] |

| Primary Human CD4+ T cells | Primary Cells | 32 | 0.032 | Not applicable | [7] |

| HIV-1 infected macrophages/monocytes | Primary Cells | 56 | 0.056 | Not applicable | [9] |

Note: EC50 (50% effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximal effect. Data presented is a summary from multiple sources and experimental conditions may vary.

Experimental Protocols

The evaluation of this compound's antiviral activity typically involves cell-based assays to determine its efficacy in inhibiting HIV-1 replication. Below is a generalized protocol synthesized from methodologies described in the cited literature.

In Vitro HIV-1 Drug Susceptibility Assay

This assay measures the ability of a drug to inhibit viral replication in cultured cells.

Objective: To determine the EC50 value of this compound against different HIV-1 subtypes.

Materials:

-

Cell Lines: Human embryonic kidney 293T (HEK293T) cells for virus production and T-cell lines like MT-2 or MT-4 for susceptibility assays. Peripheral blood mononuclear cells (PBMCs) or CD4+ T cells can be used for more clinically relevant data.

-

Viral Stocks: Laboratory-adapted HIV-1 strains or clinical isolates representing various subtypes.

-

This compound: Stock solution of known concentration.

-

Culture Media and Reagents: Appropriate cell culture media (e.g., DMEM, RPMI-1640), fetal bovine serum (FBS), antibiotics, and other necessary reagents.

-

Detection System: Method to quantify viral replication, such as a luciferase reporter gene assay, p24 antigen ELISA, or reverse transcriptase activity assay.

Procedure:

-

Virus Production:

-

Co-transfect HEK293T cells with a proviral DNA clone of the desired HIV-1 subtype and a plasmid encoding the vesicular stomatitis virus G (VSV-G) envelope protein to produce pseudotyped viruses.

-

Harvest the virus-containing supernatant after 48-72 hours and determine the virus titer (e.g., by p24 ELISA).

-

-

Drug Susceptibility Assay:

-

Seed target cells (e.g., MT-4 cells) in a 96-well plate.

-

Prepare serial dilutions of this compound and add them to the wells.

-

Infect the cells with a standardized amount of the HIV-1 viral stock.

-

Include control wells with no drug (virus control) and no virus (cell control).

-

Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-5 days).

-

-

Quantification of Viral Replication:

-

After incubation, measure the extent of viral replication using a chosen method. For example, if using a luciferase reporter virus, lyse the cells and measure luciferase activity.

-

-

Data Analysis:

-

Calculate the percentage of viral inhibition for each drug concentration relative to the virus control.

-

Plot the percentage of inhibition against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Visualizations

Experimental Workflow for In Vitro Antiviral Activity Assay

Caption: A generalized workflow for determining the in vitro antiviral activity of this compound.

This compound's Mechanism of Action on the HIV-1 Capsid

Caption: this compound interferes with multiple stages of the HIV-1 replication cycle by binding to the capsid.

Conclusion

This compound demonstrates potent and broad antiviral activity against a diverse range of HIV-1 subtypes. Its novel mechanism of action, targeting the viral capsid, makes it a valuable agent, particularly for treatment-experienced patients with multidrug-resistant HIV-1. The standardized in vitro assays provide a reliable method for assessing its efficacy and for the ongoing surveillance of potential resistance. The unique mode of action of this compound underscores the importance of the HIV-1 capsid as a therapeutic target and represents a significant advancement in the management of HIV-1 infection.

References

- 1. Structure-based virtual screening workflow to identify antivirals targeting HIV-1 capsid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound: First-in-Class Twice-Yearly Capsid Inhibitor for HIV‑1 Treatment and Pre-exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based virtual screening workflow to identify antivirals targeting HIV-1 capsid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gpnotebook.com [gpnotebook.com]

- 7. Frontiers | HIV Capsid Protein Genetic Diversity Across HIV-1 Variants and Impact on New Capsid-Inhibitor this compound [frontiersin.org]

- 8. Study to Evaluate Safety, Pharmacokinetics, and Antiviral Activity of this compound Administered Subcutaneously in Human Immunodeficiency Virus (HIV) -1 Infected Adults [ctv.veeva.com]

- 9. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | eLife [elifesciences.org]

Unraveling the Lenacapavir-Capsid Interface: A Structural and Mechanistic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 19, 2025

Abstract

Lenacapavir (LEN), a first-in-class, long-acting HIV-1 capsid inhibitor, has emerged as a groundbreaking therapeutic agent, demonstrating potent antiviral activity against multidrug-resistant viral strains.[1][2][3] Its unique mechanism of action, targeting the viral capsid, disrupts multiple essential stages of the HIV-1 lifecycle, from nuclear import to virion assembly.[1][2][3] This guide provides a comprehensive structural and mechanistic analysis of the this compound-capsid interface, consolidating key quantitative data, detailing experimental protocols for its characterization, and visualizing the intricate molecular interactions and pathways that underpin its potent efficacy.

Mechanism of Action: A Multi-pronged Attack on the HIV-1 Capsid

This compound exerts its antiviral effect by directly binding to a highly conserved hydrophobic pocket at the interface of adjacent capsid protein (p24) subunits within the viral core.[4][5] This binding event has a dual consequence: it hyper-stabilizes the capsid lattice, yet paradoxically leads to its premature rupture and disassembly.[6][7] This disruption interferes with several critical steps in the viral replication cycle:

-

Inhibition of Nuclear Import: By altering the capsid's structural integrity and pliability, this compound prevents the viral core from successfully translocating through the nuclear pore complex.[7][8]

-

Disruption of Capsid Assembly: During the late stages of replication, this compound's interference with capsid protein interactions leads to the formation of malformed, non-infectious virions.[1][2]

-

Impediment of Reverse Transcription: The premature breakdown of the capsid exposes the viral genetic material to the host cell's cytoplasm, leading to the degradation of viral RNA and DNA before reverse transcription is complete.[6]

This multi-stage inhibition contributes to this compound's high potency and its effectiveness against HIV-1 strains resistant to other antiretroviral drug classes.[1]

The this compound Binding Site: A Detailed Structural Overview

High-resolution structural studies, primarily through X-ray crystallography and cryo-electron microscopy (cryo-EM), have elucidated the precise binding mode of this compound.[5][9][10] It lodges into a hydrophobic pocket formed by two adjacent capsid subunits within a hexamer.[1][5]

Key interacting residues from one capsid subunit (CA1) include Leu56, Val59, Met66, Gln67, Lys70, and Ile73. The adjacent subunit (CA2) contributes to the binding interface through residues such as Tyr169, Leu172, and Arg173.[1] this compound establishes a network of hydrophobic and electrostatic interactions, including cation-π interactions with Arg173 and Lys70, and hydrogen bonds with Asn57, Lys70, and Asn74.[1]

The development of resistance to this compound is primarily associated with mutations in this binding pocket, most notably at positions Q67 and N74.[1][5] The Q67H mutation, for instance, introduces a conformational switch that sterically hinders this compound binding.[1] The N74D mutation disrupts a critical hydrogen bond and introduces electrostatic repulsion.[1]

References

- 1. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uspharmacist.com [uspharmacist.com]

- 4. researchgate.net [researchgate.net]

- 5. Dryad | Data: Effect of this compound and PF74 on HIV-1 capsid morphology: EM images [datadryad.org]

- 6. Discovery of this compound: First-in-Class Twice-Yearly Capsid Inhibitor for HIV‑1 Treatment and Pre-exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. researchgate.net [researchgate.net]

- 9. rcsb.org [rcsb.org]

- 10. rcsb.org [rcsb.org]

The Multifaceted Role of Lenacapavir in the Disruption of the HIV-1 Replication Cycle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenacapavir (GS-6207) is a first-in-class, long-acting HIV-1 capsid inhibitor that represents a significant advancement in antiretroviral therapy, particularly for heavily treatment-experienced individuals with multidrug-resistant virus.[1] Its novel mechanism of action, targeting the viral capsid at multiple stages of the replication cycle, distinguishes it from all currently approved antiretroviral agents.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound inhibits HIV-1 replication, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Mechanism of Action: A Multi-pronged Attack on the HIV-1 Capsid

This compound exerts its potent antiviral activity by binding to a highly conserved pocket at the interface of adjacent capsid protein (p24) subunits within the viral core.[4][5] This interaction disrupts the delicate balance of capsid stability required for successful infection, interfering with critical processes in both the early and late stages of the HIV-1 lifecycle.[1][2][6]

Early Stage Inhibition: Preventing Nuclear Entry and Integration

Following entry into a host cell, the HIV-1 capsid core, containing the viral genome and essential enzymes, must traverse the cytoplasm and enter the nucleus for integration into the host DNA to occur. This compound's primary mechanism of early-stage inhibition involves the hyper-stabilization of the capsid lattice.[7] This increased stability is thought to make the capsid brittle, leading to premature uncoating and exposure of the viral contents to cytosolic degradation.[8]

Furthermore, this compound's binding to the capsid interferes with the interaction of host factors essential for nuclear import, such as cleavage and polyadenylation specificity factor 6 (CPSF6) and nucleoporin 153 (NUP153).[3] By blocking these interactions, this compound effectively prevents the viral pre-integration complex from gaining access to the nucleus.[3]

Late Stage Inhibition: Disrupting Viral Assembly and Maturation

In the late stage of the HIV-1 replication cycle, newly synthesized viral proteins and RNA assemble at the host cell membrane to form new, immature virions. The Gag polyprotein is cleaved by the viral protease to form mature capsid proteins, which then assemble into a conical core. This compound disrupts this process by interfering with the proper assembly of the capsid.[4][9] It promotes the formation of aberrant, malformed capsids, leading to the production of non-infectious viral particles.[3]

Quantitative Antiviral Activity of this compound

This compound demonstrates potent antiviral activity against a broad range of HIV-1 subtypes, including those resistant to other classes of antiretroviral drugs.[1] Its efficacy is characterized by extremely low half-maximal effective concentrations (EC50) and inhibitory concentrations (IC50).

Table 1: In Vitro Antiviral Activity of this compound (EC50)

| Cell Line | HIV-1 Strain/Isolate | EC50 (pM) | Reference |

| MT-4 | HIV-1 (IIIb) | 105 | [1][10] |

| Primary Human CD4+ T cells | HIV-1 (BaL) | 32 | [1] |

| Macrophages | HIV-1 (BaL) | 56 | [1] |

| CEM-NKR-CCR5-Luc | HIV-1 (various isolates) | 170 (mean) | [11] |

| MAGIC-5A | HIV-1 (various isolates) | 200 (mean) | [11] |

| MT-2 | HIV-1 (various clinical isolates) | 81 (mean) | [12] |

Table 2: Inhibition of Specific HIV-1 Replication Steps by this compound (IC50)

| Replication Step | IC50 | Reference |

| Reverse Transcription | Low nM range | |

| Nuclear Import | <500 pM | |

| Integration | <500 pM |

Table 3: this compound Binding Affinity to HIV-1 Capsid

| Capsid Form | Parameter | Value | Reference |

| Wild-Type Hexamer | KD | ~230 pM | [13] |

| Wild-Type Hexamer | kon | 7 x 104 M-1s-1 | [13] |

| Wild-Type Hexamer | koff | 1.5 x 10-5 s-1 | [13] |

| Q67H/N74D Mutant Hexamer | KD | ~34 nM | [13] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Fate-of-the-Capsid Assay

This assay is used to assess the stability of the HIV-1 core within infected cells.

Methodology:

-

Cell Culture and Infection:

-

Seed HeLa or Cf2Th cells (2 x 106 cells) on 10 cm plates.

-

The following day, infect the cells with a high titer of HIV-1 in the presence of polybrene (4–8 μg/ml).

-

Incubate the cells for a specific time to allow for infection.

-

-

Cell Lysis and Fractionation:

-

Harvest the cells and treat with pronase to remove surface-bound virus.

-

Wash the cells extensively with ice-cold PBS.

-

Lyse the cells using a Dounce homogenizer in a hypotonic lysis buffer.

-

Prepare a post-nuclear supernatant by centrifuging the lysate at 1,000 x g.

-

-

Sucrose Cushion Ultracentrifugation:

-

Layer the post-nuclear supernatant onto a 50% sucrose cushion.

-

Centrifuge at 100,000 x g for 2 hours at 4°C.

-

-

Sample Analysis:

-

Collect the supernatant (soluble capsid) and the pellet (particulate, intact cores).

-

Analyze the input, supernatant, and pellet fractions by Western blot using an anti-p24 antibody to quantify the amount of soluble and particulate capsid.[14]

-

Single-Round Infectivity Assay

This assay measures the ability of a virus to complete one round of infection in the presence of an inhibitor.

Methodology:

-

Virus Production:

-

Co-transfect HEK293T cells with a plasmid encoding an Env-defective HIV-1 genome (e.g., expressing luciferase or GFP as a reporter gene) and a plasmid expressing a viral envelope protein (e.g., VSV-G).

-

Harvest the cell supernatant containing pseudotyped viral particles 48-72 hours post-transfection.

-

-

Infection of Target Cells:

-

Seed target cells (e.g., TZM-bl or activated primary CD4+ T cells) in a 96-well plate.

-

Pre-incubate the cells with serial dilutions of this compound.

-

Infect the cells with the pseudotyped virus.

-

-

Quantification of Infection:

-

Data Analysis:

-

Calculate the EC50 value by plotting the percentage of infection inhibition against the drug concentration.

-

In Vitro Capsid Assembly Assay

This assay monitors the assembly of purified recombinant HIV-1 capsid protein into higher-order structures.

Methodology:

-

Protein Purification:

-

Express and purify recombinant HIV-1 capsid protein.

-

-

Assembly Reaction:

-

Induce assembly by adding a high concentration of NaCl to the purified capsid protein solution.

-

Incubate the reaction at a controlled temperature.

-

-

Monitoring Assembly:

-

Turbidimetry: Measure the increase in optical density at 350 nm over time, which corresponds to the formation of large capsid assemblies.[17]

-

Electron Microscopy: At different time points, take aliquots of the reaction and visualize the assembled structures (e.g., tubes, spheres, or aberrant structures) using negative stain electron microscopy.[18]

-

-

Inhibitor Effect:

-

Perform the assembly reaction in the presence of varying concentrations of this compound to assess its effect on the rate and morphology of capsid assembly.

-

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate the HIV-1 replication cycle, the specific points of inhibition by this compound, and a typical experimental workflow for antiviral screening.

References

- 1. natap.org [natap.org]

- 2. SUNLENCA® (this compound) Mechanism of Action | HCP Site [sunlencahcp.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. journals.asm.org [journals.asm.org]

- 6. CROI 2021: First results using capsid inhibitor this compound against MDR HIV: potential for six-monthly ART and PrEP | HIV i-Base [i-base.info]

- 7. This compound disrupts HIV-1 core integrity while stabilizing the capsid lattice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new class of capsid-targeting inhibitors that specifically block HIV-1 nuclear import - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of this compound: First-in-Class Twice-Yearly Capsid Inhibitor for HIV‑1 Treatment and Pre-exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiviral Activity of this compound Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Application Note #33 [reichertspr.com]

- 14. The Fate of HIV-1 Capsid: A Biochemical Assay for HIV-1 Uncoating - PMC [pmc.ncbi.nlm.nih.gov]

- 15. goldengatebio.com [goldengatebio.com]

- 16. ablinc.com [ablinc.com]

- 17. researchgate.net [researchgate.net]

- 18. Mature HIV-1 capsid structure by cryo-electron microscopy and all-atom molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Studies on Lenacapavir for HIV-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenacapavir (LEN), the first-in-class inhibitor of the human immunodeficiency virus (HIV) capsid protein, has demonstrated potent antiviral activity against HIV-1 by disrupting multiple stages of the viral lifecycle.[1][2] Its novel mechanism of action offers a promising therapeutic option, particularly for heavily treatment-experienced individuals with multidrug-resistant HIV-1. While the primary focus of this compound's development has been on HIV-1, exploratory studies have been conducted to evaluate its efficacy against HIV-2. This technical guide provides an in-depth overview of the existing research on this compound for HIV-2, focusing on its in vitro activity, resistance profile, and available clinical data.

Mechanism of Action

This compound targets the HIV capsid protein (p24), a crucial component for viral replication. By binding to a conserved pocket at the interface of capsid monomers, this compound stabilizes the capsid core. This hyper-stabilization interferes with several key processes:

-

Nuclear Import: It prevents the proper disassembly of the capsid (uncoating) and the subsequent import of the viral pre-integration complex into the nucleus.

-

Virion Assembly and Maturation: this compound disrupts the assembly of new Gag polyproteins, leading to the formation of malformed, non-infectious virions.

This multi-faceted mechanism of action is distinct from all other approved classes of antiretroviral drugs.[2] While the detailed molecular interactions have been primarily elucidated in the context of HIV-1, the conserved nature of the capsid protein suggests a similar mechanism of action against HIV-2.

In Vitro Antiviral Activity

Multiple studies have demonstrated that this compound possesses antiviral activity against HIV-2, albeit with reduced potency compared to HIV-1. In vitro assays consistently show that the concentration of this compound required to inhibit HIV-2 replication is approximately 11- to 14-fold higher than that required for HIV-1.[1][3][4]

Quantitative Data Summary

| Assay Type | Cell Line | Virus Type | Measurement | Value (pM) | Fold Change vs. HIV-1 | Reference |

| Single-Cycle Assay | MAGIC-5A | HIV-1 (n=11 isolates) | Mean IC50 | 200 | - | [1] |

| Single-Cycle Assay | MAGIC-5A | HIV-2 (n=12 isolates) | Mean IC50 | 2,200 | 11-fold higher | [1] |

| Multicycle Assay | CEM-NKR-CCR5-Luc | HIV-1 (n=9 isolates) | Mean IC50 | 170 | - | [1] |

| Multicycle Assay | CEM-NKR-CCR5-Luc | HIV-2 (n=10 isolates) | Mean IC50 | 2,400 | 14-fold higher | [1][4] |

| Pseudovirion Inhibition Assay | Cell Culture | HIV-1 | IC50 | 399.3 | - | [5] |

| Pseudovirion Inhibition Assay | Cell Culture | HIV-2 | IC50 | 206.2 | 0.52-fold lower | [5] |

| Antiviral Assay | Human PBMCs | HIV-2 (CBL20, CDC310319) | EC50 | 885 | Not directly compared | [5] |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. PBMCs: Peripheral Blood Mononuclear Cells.

HIV-2 Resistance Profile

A critical aspect of evaluating any new antiretroviral is its resistance profile. Studies on this compound in the context of HIV-2 have identified emerging resistance mutations under therapeutic pressure.

Key Resistance Mutation: N73D

The most prominent resistance mutation observed in HIV-2-infected individuals failing a this compound-containing regimen is the N73D substitution in the capsid protein.[6][7] Phenotypic assays have confirmed that this single mutation confers a significant reduction in susceptibility to this compound.

| Cell Line | Measurement | Wild-Type HIV-2 IC50 (nM) | N73D Mutant HIV-2 IC50 (nM) | Fold Change | Reference |

| TZM-bl reporter cells | IC50 | 1.25 | 37.62 | 30-fold higher | [7] |

Other mutations, such as Q66H + R69K and N73D + A76V , have also been detected in patients with virological failure, though the specific impact of each on this compound susceptibility requires further investigation.[6] Importantly, pre-existing resistance mutations to other antiretroviral classes, such as reverse transcriptase, protease, or integrase inhibitors, do not appear to confer cross-resistance to this compound.[1]

Clinical Data: The ANRS MIE CO5 HIV-2 Cohort

Limited clinical data on the use of this compound in HIV-2 infection comes from a small cohort of eight heavily treatment-experienced patients in France.[5][6]

Patient Characteristics and Outcomes

-

Population: 8 adults with multidrug-resistant HIV-2 infection.

-

Baseline: Most participants had detectable HIV-2 viral loads (median: 3,830 copies/mL) and low CD4 cell counts (median: 135 cells/mm³).[6]

-

Treatment: this compound was added to an optimized background regimen (OBR).

-

Virologic Response: An initial virologic response was observed in most patients, with six achieving at least one undetectable plasma viral load within three months of starting this compound.[6] However, this response was often not sustained. At six months, only one of the six participants with available data had a viral load below 50 copies/mL.[6]

-

Immunologic Response: A modest increase in CD4 cell count was observed, with a median gain of 3 cells/mm³ at six months.[6]

-

Resistance Emergence: Capsid mutations were detected in five of the eight participants, with N73D being the most common.[6]

These findings suggest that while this compound can have an initial antiviral effect in heavily treatment-experienced individuals with HIV-2, the rapid emergence of resistance in the absence of a fully suppressive background regimen is a significant challenge.

Experimental Protocols

Single-Cycle Antiviral Assay (MAGIC-5A Cells)

This assay quantifies the antiviral activity of a compound by measuring its effect on a single round of viral replication.

Methodology:

-

Cell Seeding: MAGIC-5A cells (HeLa cells expressing CD4, CCR5, and an HIV-1 LTR-driven β-galactosidase reporter gene) are seeded in 96-well plates and cultured overnight.

-

Compound Preparation: this compound is serially diluted to various concentrations.

-

Infection: Cells are pre-incubated with the diluted compound or control vehicle for a short period before the addition of HIV-2 virus stock.

-

Incubation: The plates are incubated for 48 hours to allow for a single cycle of viral entry, reverse transcription, integration, and reporter gene expression.

-

Detection: Cells are lysed, and β-galactosidase activity is measured using a chemiluminescent substrate.

-

Analysis: The reduction in reporter gene activity in the presence of the drug, compared to the no-drug control, is used to calculate the IC50 value.

Multicycle Antiviral Assay (CEM-NKR-CCR5-Luc Cells)

This assay assesses the ability of a compound to inhibit multiple rounds of viral replication over several days.

Methodology:

-

Cell Preparation: CEM-NKR-CCR5-Luc cells (a T-cell line expressing CCR5 and a luciferase reporter gene under the control of the HIV-1 LTR) are prepared in fresh culture medium.

-

Plating and Treatment: The cell suspension is added to 96-well plates, followed by the addition of varying concentrations of this compound.

-

Infection: A standardized amount of HIV-2 virus is added to each well.

-

Incubation: The plates are incubated for 6 days, allowing for multiple rounds of viral replication and spread.

-

Detection: Cell viability and luciferase activity are measured.

-

Analysis: The inhibition of viral spread, as indicated by the reduction in luciferase activity, is used to determine the IC50 value.

Phenotypic Resistance Assay (TZM-bl Reporter Cells)

This assay is used to determine the susceptibility of different viral strains (e.g., wild-type vs. mutant) to an antiviral drug.

Methodology:

-

Cell Seeding: TZM-bl cells (HeLa cells engineered to express CD4, CXCR4, and CCR5, and containing Tat-responsive luciferase and β-galactosidase reporter genes) are seeded in 96-well plates.

-

Drug and Virus Preparation: Serial dilutions of this compound are prepared. Wild-type and mutant (e.g., N73D) HIV-2 virus stocks are quantified.

-

Infection: The cells are co-incubated with the diluted drug and a fixed concentration of either wild-type or mutant virus.

-

Incubation: The plates are incubated for 72 hours.

-

Detection: A luciferase assay system is used to measure the luminescence produced by the cells, which is proportional to the level of viral replication.

-

Analysis: The IC50 values for the wild-type and mutant viruses are calculated and compared to determine the fold-change in susceptibility.

Visualizations

This compound's Multi-Stage Mechanism of Action against the HIV Capsid

References

- 1. Antiviral Activity of this compound Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound May Inhibit Replication Of HIV-2 Isolates And Drug-Resistant HIV-2 Variants, Study Finds [ascp.org]

- 5. askgileadmedical.com [askgileadmedical.com]

- 6. For HCP's | Sunlenca® (this compound) Efficacy Against HIV-2 [askgileadmedical.com]

- 7. croiconference.org [croiconference.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Lenacapavir

For Researchers, Scientists, and Drug Development Professionals

Introduction